molecular formula C7H4BrF2LiO3S B6213095 lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate CAS No. 2731007-28-4

lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Cat. No.: B6213095
CAS No.: 2731007-28-4
M. Wt: 293
InChI Key:
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Description

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C7H4BrF2LiO3S It is a lithium salt of a sulfinic acid derivative, characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfinic acid group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate exerts its effects depends on the specific application. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction and conditions used.

Comparison with Similar Compounds

Lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate can be compared with other similar compounds, such as:

    Lithium(1+) 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate: Similar structure but with chlorine atoms instead of bromine.

    Lithium(1+) 3-chloro-5-(difluoromethoxy)benzene-1-sulfinate: Similar structure but with a chlorine atom instead of bromine.

    Lithium(1+) 3-bromo-5-(trifluoromethoxy)benzene-1-sulfinate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium sulfinate.", "Starting Materials": [ "3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride", "Lithium sulfinate" ], "Reaction": [ "Add 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride to a flask containing anhydrous tetrahydrofuran (THF) and stir for 30 minutes.", "Slowly add lithium sulfinate to the flask while stirring and maintain the reaction temperature at 0-5°C.", "Stir the reaction mixture for 2 hours at room temperature.", "Filter the precipitate and wash with THF.", "Dry the product under vacuum to obtain lithium(1+) 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate." ] }

CAS No.

2731007-28-4

Molecular Formula

C7H4BrF2LiO3S

Molecular Weight

293

Purity

95

Origin of Product

United States

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